2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
The compound 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a carboxylic acid group at position 3 and a 4-methylphenylsulfonylamino group at position 2. Synthetic routes for related sulfonamide-containing heterocycles often involve multi-step protocols, including sulfonylation, cyclization, and purification via column chromatography .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-10-6-8-11(9-7-10)23(20,21)17-15-14(16(18)19)12-4-2-3-5-13(12)22-15/h6-9,17H,2-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRCSVRYNYLVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid
The tetrahydrobenzothiophene core is constructed via cyclization of thiophene precursors. A common approach involves the condensation of cyclohexenone derivatives with sulfur-containing reagents. For example, 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid serves as a key intermediate, synthesized through:
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Friedel-Crafts acylation : Cyclohexenone reacts with thioglycolic acid under acidic conditions to form the thiophene ring .
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Oxidative cyclization : Using polyphosphoric acid (PPA) or similar agents to promote ring closure while introducing the carboxylic acid group at position 3 .
Critical parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or acetic acid), which influence yield and purity . For instance, refluxing in acetic anhydride with catalytic sulfuric acid achieves cyclization efficiencies >75%.
Introduction of the Amino Group at Position 2
Functionalization of the core structure with an amino group at position 2 is achieved via nitration followed by reduction:
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Nitration : Treating the core with nitric acid in acetic anhydride introduces a nitro group at position 2 . Reaction conditions (e.g., 0–5°C) prevent over-nitration.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Yields exceed 85% when using H₂ at 40 psi .
Alternative routes employ direct amination using hydroxylamine hydrochloride under acidic conditions, though this method risks side reactions such as ring opening .
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine at position 2 undergoes sulfonylation to introduce the [(4-methylphenyl)sulfonyl] group:
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Reaction conditions : The amine is treated with 4-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane or THF, with a base (e.g., DIPEA or K₂CO₃) to scavenge HCl .
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Optimization : Excess sulfonyl chloride (1.5 eq) and prolonged stirring (12–24 h) ensure complete conversion. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) confirms reaction progress .
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 92 |
| Base | DIPEA | 88 |
| Temperature | 25°C | 90 |
Side products, such as disulfonylated derivatives, are minimized by controlling stoichiometry and reaction time.
Carboxylic Acid Activation and Final Purification
The carboxylic acid group at position 3 may require activation for downstream applications, though in this compound, it remains as the free acid:
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Activation (optional) : Conversion to acyl chlorides using thionyl chloride (SOCl₂) enables further derivatization . For example, refluxing with SOCl₂ in DMF at 70°C for 4 hours achieves full conversion .
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Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) isolates the final product. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic data:
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¹H NMR : Distinct signals for the tetrahydrobenzothiophene ring (δ 1.8–2.5 ppm, multiplet) and sulfonamide (δ 7.6–7.8 ppm, aromatic) .
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X-ray crystallography : Stabilizing intramolecular S–O interactions (2.77–2.80 Å) between the thiophene sulfur and amide oxygen validate the cis-configuration .
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HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 60:40) confirms homogeneity.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods highlights trade-offs between yield, scalability, and complexity:
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + sulfonylation | High purity (>95%) | Multi-step, costly reagents |
| Direct amidation | Shorter synthesis | Lower yield (70–75%) |
| One-pot functionalization | Scalable | Requires stringent conditions |
Route selection depends on application needs: medicinal chemistry favors high-purity batches, while industrial synthesis prioritizes cost-efficiency .
Chemical Reactions Analysis
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG2 | 2.35 |
| HeLa | 1.07 |
| MCF7 | 2.82 |
| HCT116 | 2.01 |
The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer metabolism, similar to other thiophene derivatives that affect cytochrome P450 enzymes .
2. Antimicrobial Properties
The compound has also been investigated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further research is needed to confirm these effects .
Biological Research Applications
1. Enzyme Inhibition Studies
This compound has been identified as a potential inhibitor of specific enzymes such as tyrosinase, which is involved in melanin production. This property could have implications for developing treatments for skin-related conditions .
2. Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound with various biological targets, enhancing the understanding of its potential therapeutic applications .
Material Science Applications
1. Synthesis of Functional Materials
Due to its unique chemical structure, this compound can serve as a building block in synthesizing functional materials with specific electronic properties, such as conductive polymers or advanced coatings .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and biological evaluation of several thiophene derivatives, including this compound, revealed that structural modifications significantly influence their biological activity. The study highlighted the importance of optimizing chemical structures to enhance therapeutic efficacy .
Case Study 2: Antimicrobial Activity Evaluation
In another investigation, the antimicrobial activity of this compound was compared with known antibiotics against various bacterial strains. The results indicated that it exhibited comparable efficacy in inhibiting bacterial growth, suggesting its potential utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The anti-inflammatory effects are likely due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Sulfonamide vs.
Aryl Substituents : Derivatives with methoxy (e.g., ) or fluorine (e.g., ) substituents exhibit altered electronic properties and lipophilicity, which may influence bioavailability.
Biological Activity : Schiff base derivatives (e.g., compound I in ) demonstrate antimicrobial activity, suggesting that the imine linkage and aryl groups are critical for interaction with microbial targets.
Structural and Crystallographic Insights
- Crystallography : Tools like SHELXL and ORTEP-3 () are used to resolve conformational features. For example, the title compound in adopts a planar benzothiophene core, with the sulfonamide group oriented perpendicular to the ring.
- Hydrogen Bonding : Sulfonamide and carboxylic acid groups in the target compound likely form robust hydrogen-bonding networks, influencing crystal packing and solubility .
Biological Activity
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[b]thiophene derivatives and exhibits a range of pharmacological properties, including anticancer and analgesic effects.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 335.38 g/mol |
| IUPAC Name | 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
| InChI Key | RMFPMCARNSZRLJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may induce apoptosis in cancer cells through the activation of various signaling pathways and inhibition of key enzymes involved in cell proliferation. The sulfonamide group present in its structure enhances its reactivity and potential interaction with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting growth factor signaling. The compound's structural similarity to other known anticancer agents suggests that it may function similarly by disrupting cellular processes essential for tumor growth.
Analgesic Activity
In a study evaluating new derivatives of benzothiophene compounds, it was found that related compounds exhibited significant analgesic effects exceeding those of traditional analgesics like metamizole when tested on animal models using the hot plate method . This suggests that the compound may possess similar pain-relieving properties.
Antibacterial Activity
The compound's antibacterial potential has also been explored. Related compounds within the benzothiophene class have demonstrated moderate to strong activity against various bacterial strains, indicating that this compound may exhibit similar properties. Studies involving derivatives have shown efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .
Case Studies
- Anticancer Study : A study conducted on several benzothiophene derivatives, including the target compound, demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and found a significant increase in apoptotic cells upon treatment with the compound .
- Analgesic Effectiveness : In animal models, derivatives similar to this compound were tested for pain relief efficacy. Results indicated that these compounds significantly reduced pain response compared to control groups, suggesting a promising avenue for further research into their analgesic properties .
Comparison with Related Compounds
The unique sulfonamide group in 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid differentiates it from other benzothiophene derivatives. For example:
| Compound Name | Anticancer Activity | Analgesic Activity | Antibacterial Activity |
|---|---|---|---|
| 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | High | Moderate | Moderate |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Moderate | Low | Weak |
Q & A
Q. Key Considerations :
- Use moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.
- Optimize reaction time (typically 6–12 hours) to minimize byproducts like over-sulfonated derivatives.
What spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Question
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths and angles .
Advanced Tip : For ambiguous electron density maps (e.g., disordered solvent molecules), apply SQUEEZE in PLATON to improve refinement accuracy .
How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Advanced Research Question
Structural Modifications :
- Vary the sulfonyl substituent (e.g., replace 4-methylphenyl with halogenated or electron-withdrawing groups) .
- Modify the tetrahydrobenzothiophene core (e.g., introduce methyl groups at positions 4–7) to assess steric effects .
Biological Assays :
- Test inhibition of carbonic anhydrase or cyclooxygenase (common targets for sulfonamides) using enzyme kinetics (IC50 determination) .
- Perform cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate cytostatic potential .
Computational Modeling :
- Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .
How to resolve contradictions in crystallographic data caused by ring puckering?
Advanced Research Question
- Analysis Tools : Use Cremer-Pople puckering parameters to quantify ring conformation. For six-membered rings, calculate amplitude (Q) and phase angles (θ, φ) to distinguish chair, boat, or twist-boat conformations .
- Refinement Strategies :
Example : A distorted chair conformation (Q = 0.5 Å, θ = 10°) may explain anomalous bond angles in the tetrahydrobenzothiophene ring .
What strategies minimize side reactions during sulfonamide synthesis?
Advanced Research Question
- Controlled Reagent Addition : Slowly add sulfonyl chloride to the amine solution to avoid local excess and dimerization .
- Temperature Control : Maintain reaction below 5°C to suppress hydrolysis of the sulfonyl chloride .
- Base Selection : Use non-nucleophilic bases (e.g., triethylamine instead of DMAP) to prevent nucleophilic attack on intermediates .
- Workup Protocol : Quench with ice-cold water and extract with DCM to remove unreacted reagents.
How to analyze hydrogen bonding patterns in the crystal lattice?
Advanced Research Question
- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s notation (e.g., C(6) chains or R₂²(8) rings) to identify supramolecular motifs .
- Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters and assess hydrogen bond strength (shorter bonds = lower thermal motion) .
Example : A C(6) chain formed by N-H···O=S interactions may stabilize the crystal packing .
How to address discrepancies in NMR data due to tautomerism?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
